molecular formula C18H23N5O8 B12321559 2',3',5'-Tri-O-acetyl-2N,2N-dimethyl-guanosine

2',3',5'-Tri-O-acetyl-2N,2N-dimethyl-guanosine

Cat. No.: B12321559
M. Wt: 437.4 g/mol
InChI Key: GZKPCWCCXJQIPH-UHFFFAOYSA-N
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Description

2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl-guanosine: is a chemically modified nucleoside derivative. It is characterized by the presence of three acetyl groups attached to the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar, and two methyl groups attached to the nitrogen atoms at the 2N position of the guanine base. This compound is primarily used in biochemical and pharmaceutical research due to its unique properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl-guanosine typically involves the acetylation of guanosine. The process begins with the protection of the hydroxyl groups of guanosine using acetyl chloride or acetic anhydride in the presence of a base such as pyridine. This reaction results in the formation of the tri-O-acetylated derivative. The dimethylation of the guanine base is achieved using methyl iodide in the presence of a strong base like sodium hydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl-guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl-guanosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl-guanosine involves its interaction with nucleic acids and enzymes. The acetyl and methyl groups enhance its stability and modify its binding properties. It can inhibit the activity of certain enzymes by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis and function .

Comparison with Similar Compounds

    2’,3’,5’-Tri-O-acetylinosine: Similar in structure but lacks the dimethyl groups on the guanine base.

    2’,3’,5’-Tri-O-acetyladenosine: Another acetylated nucleoside with different base modifications.

Uniqueness: 2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl-guanosine is unique due to the presence of both acetyl and dimethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[3,4-diacetyloxy-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O8/c1-8(24)28-6-11-13(29-9(2)25)14(30-10(3)26)17(31-11)23-7-19-12-15(23)20-18(22(4)5)21-16(12)27/h7,11,13-14,17H,6H2,1-5H3,(H,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKPCWCCXJQIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N(C)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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